molecular formula C19H13F3N6S B10921691 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1005631-18-4

8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10921691
CAS No.: 1005631-18-4
M. Wt: 414.4 g/mol
InChI Key: PNTFUUATRWQBNL-UHFFFAOYSA-N
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Description

8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. The presence of trifluoromethyl and pyrazole moieties in its structure enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs. The choice of solvents, catalysts, and reaction conditions is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.

Properties

CAS No.

1005631-18-4

Molecular Formula

C19H13F3N6S

Molecular Weight

414.4 g/mol

IUPAC Name

11-methyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13F3N6S/c1-10-14(11-6-4-3-5-7-11)15-17-24-16(26-28(17)9-23-18(15)29-10)12-8-13(19(20,21)22)27(2)25-12/h3-9H,1-2H3

InChI Key

PNTFUUATRWQBNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NC(=N3)C4=NN(C(=C4)C(F)(F)F)C)C5=CC=CC=C5

Origin of Product

United States

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